molecular formula C16H12BrClN4O B2991220 N-(4-bromo-3-methylphenyl)-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1428349-03-4

N-(4-bromo-3-methylphenyl)-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2991220
CAS No.: 1428349-03-4
M. Wt: 391.65
InChI Key: GJTPHUVUMLTPMK-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring is often formed through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, the azide and alkyne precursors are carefully chosen to introduce the desired substituents on the triazole ring.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative (such as an acid chloride or ester) under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl rings can participate in nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the triazole ring or the phenyl substituents.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles (e.g., amines, thiols) or electrophiles (e.g., halogens, sulfonyl chlorides) under conditions such as heating or the use of catalysts.

    Oxidation and Reduction: Reagents like hydrogen peroxide, potassium permanganate, or sodium borohydride can be used under controlled conditions.

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are typically employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis would yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Medicinal Chemistry: Due to its triazole core, this compound may exhibit antifungal, antibacterial, or anticancer activities. Researchers can explore its potential as a lead compound for drug development.

    Biological Studies: The compound can be used to study the biological pathways and molecular targets associated with triazole derivatives.

    Material Science: Triazole derivatives are known for their ability to form coordination complexes with metals, making this compound useful in the development of new materials with unique properties.

    Chemical Biology: The compound can serve as a probe to investigate the mechanisms of various biochemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

    Metal Coordination: The triazole ring can coordinate with metal ions, affecting metalloproteins or metal-dependent processes.

Comparison with Similar Compounds

N-(4-bromo-3-methylphenyl)-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:

    Fluconazole: A well-known antifungal agent with a triazole core.

    Voriconazole: Another antifungal triazole derivative with a broader spectrum of activity.

    1,2,3-Triazole-4-carboxamide: A simpler triazole derivative that can serve as a building block for more complex compounds.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological and chemical properties compared to other triazole derivatives.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-1-(3-chlorophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClN4O/c1-10-7-12(5-6-14(10)17)19-16(23)15-9-22(21-20-15)13-4-2-3-11(18)8-13/h2-9H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTPHUVUMLTPMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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